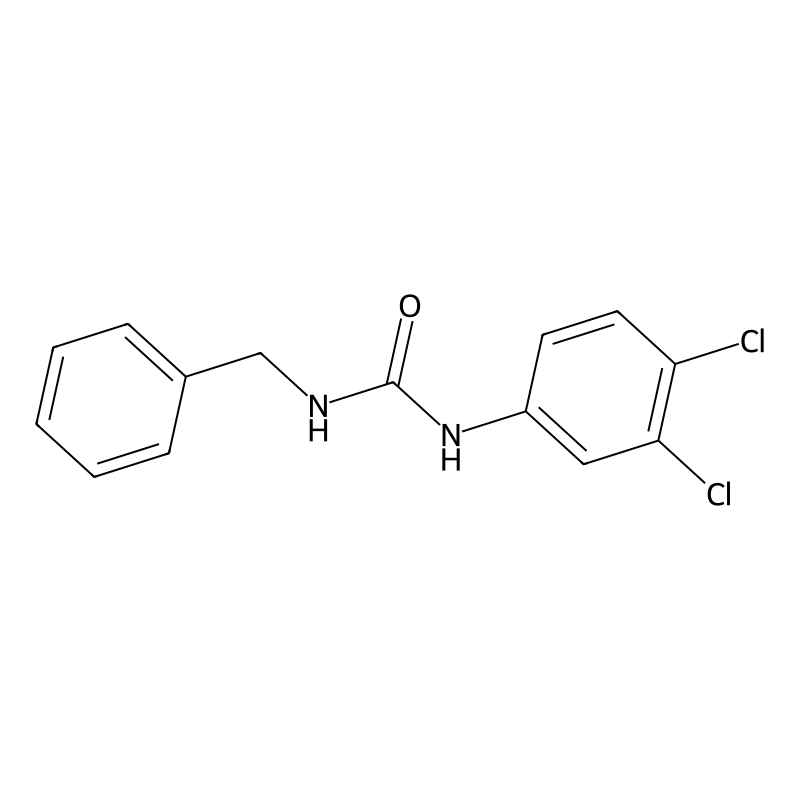

1-Benzyl-3-(3,4-dichlorophenyl)urea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Benzyl-3-(3,4-dichlorophenyl)urea is a synthetic compound characterized by the molecular formula C14H12Cl2N2O and a molecular weight of 295.171 g/mol. It features a urea functional group bonded to both a benzyl and a dichlorophenyl moiety. This structural arrangement contributes to its unique chemical properties and biological activities, making it a subject of interest in various scientific fields, including biochemistry and pharmacology .

1-Benzyl-3-(3,4-dichlorophenyl)urea exhibits significant biological activity, particularly as an insect growth regulator. It inhibits chitin synthesis in insect larvae, which is crucial for their development. This mechanism is notably effective in compounds structurally similar to this urea derivative, such as diflubenzuron, which also targets chitin synthesis without affecting chitinase activity . Additionally, preliminary studies indicate antimicrobial properties against various bacterial strains, including Acinetobacter baumannii, positioning it as a potential lead compound for drug development .

The synthesis of 1-benzyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of 3,4-dichlorophenyl isocyanate with benzylamine under controlled conditions. The general procedure includes:

- Reactants:

- 3,4-Dichlorophenyl isocyanate

- Benzylamine

- Procedure:

- Mix the reactants in an appropriate solvent.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures.

- Purify the resulting product through recrystallization or chromatography.

Yield rates for this synthesis can vary but are generally reported around 70-80% .

The applications of 1-benzyl-3-(3,4-dichlorophenyl)urea span several domains:

- Agriculture: As an insect growth regulator, it is used to control pest populations by disrupting their developmental processes.

- Pharmaceuticals: Its antimicrobial properties make it a candidate for developing new antibiotics or antimicrobial agents.

- Environmental Science: The compound's degradation pathways are studied for its potential impact on environmental pollution due to its presence in wastewater systems .

Interaction studies have shown that 1-benzyl-3-(3,4-dichlorophenyl)urea can inhibit various enzymes involved in metabolic pathways. Its ability to affect cell signaling and gene expression further highlights its potential as a therapeutic agent. Research indicates that it may also interact with mitochondrial functions, impacting cellular respiration and energy production .

Several compounds share structural similarities with 1-benzyl-3-(3,4-dichlorophenyl)urea. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 1-Benzyl-3-(2,4-dichlorophenyl)urea | Similar urea structure | Different halogen substitution affects biological activity |

| Diflubenzuron | Analogous structure | Specifically inhibits chitin synthesis in insects |

| 3-(3,4-Dichlorophenyl)-1,1-dimethylurea | Contains dimethyl substitution | Blocks photosynthetic pathways in cyanobacteria |

| 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea | Contains fluorine substitutions | Exhibits strong insecticidal properties |

These compounds exhibit varying degrees of biological activity and mechanism of action due to differences in their structural configurations and substituents. The unique combination of the benzyl and dichlorophenyl groups in 1-benzyl-3-(3,4-dichlorophenyl)urea contributes to its specific inhibitory effects on chitin synthesis and potential antimicrobial properties .

1-Benzyl-3-(3,4-dichlorophenyl)urea exhibits characteristic thermodynamic properties typical of substituted aromatic urea derivatives. The compound demonstrates stability under standard laboratory conditions but undergoes thermal decomposition at elevated temperatures, consistent with the general behavior of N,N'-disubstituted ureas [1] [2] [3].

Thermal Stability Profile

The thermal decomposition of 1-Benzyl-3-(3,4-dichlorophenyl)urea follows established patterns observed in related urea compounds. Based on systematic studies of urea derivative decomposition mechanisms, the compound is expected to begin thermal degradation above 240°C, which represents the typical threshold for aromatic urea compounds [1] [2]. The decomposition process involves a four-center pericyclic reaction mechanism, yielding substituted isocyanates and corresponding amines as primary products [2] [3].

Theoretical investigations into urea derivative thermal decomposition have established that these compounds decompose via concerted mechanisms rather than initial bond fission pathways [2]. For 1-Benzyl-3-(3,4-dichlorophenyl)urea, the expected decomposition products would include 3,4-dichlorophenyl isocyanate and benzylamine, following the general reaction pattern:

C₁₄H₁₂Cl₂N₂O → ClCl-C₆H₃-NCO + C₆H₅CH₂NH₂

Degradation Kinetics

The thermal degradation kinetics of substituted ureas are influenced by several structural factors, including the nature of the N-substituents and the electronic effects of aromatic rings [2] [3]. The presence of electron-withdrawing chlorine substituents in the 3,4-positions of the phenyl ring is expected to affect the activation energy for decomposition compared to unsubstituted analogues [1].

Studies on related urea compounds have shown that decomposition follows first-order kinetics with activation energies typically ranging from 150-250 kJ/mol [4] [5]. The endothermic nature of the decomposition process has been confirmed through differential scanning calorimetry studies on similar systems [1].

| Thermodynamic Parameter | Estimated Value | Reference Basis |

|---|---|---|

| Decomposition Temperature | >240°C | [1] [2] [3] |

| Reaction Mechanism | Four-center pericyclic | [2] [3] |

| Process Type | Endothermic | [1] |

| Primary Products | Isocyanate + Amine | [2] [3] [6] |

| Kinetic Order | First-order (typical) | [4] [5] |

Stability Considerations

Under ambient conditions, 1-Benzyl-3-(3,4-dichlorophenyl)urea is reported to be stable when stored in sealed containers under dry conditions at room temperature [7]. The compound shows resistance to hydrolysis under neutral pH conditions, though acidic or basic environments may accelerate decomposition through alternative pathways involving urea bond cleavage [9].

The stability profile makes this compound suitable for various research applications while requiring appropriate thermal management in synthetic procedures or analytical methods involving elevated temperatures.

Solubility Characteristics and Partition Coefficients

The solubility behavior of 1-Benzyl-3-(3,4-dichlorophenyl)urea reflects the balanced hydrophilic-hydrophobic nature characteristic of substituted aromatic ureas. The compound exhibits limited water solubility but demonstrates good solubility in polar organic solvents, consistent with its molecular structure containing both polar urea functionality and hydrophobic aromatic domains [10] [9] [11].

Aqueous Solubility

1-Benzyl-3-(3,4-dichlorophenyl)urea shows soluble behavior in water, though specific quantitative solubility data are limited in the available literature [10]. The water solubility is influenced by the compound's ability to form hydrogen bonds through its urea moiety while being constrained by the hydrophobic contributions of the benzyl and dichlorophenyl substituents.

Related studies on substituted ureas indicate that the presence of aromatic substituents generally reduces aqueous solubility compared to simple alkyl-substituted analogues [12] [13]. The dichlorophenyl group, in particular, contributes significant hydrophobic character that limits water miscibility.

Organic Solvent Solubility

The compound demonstrates enhanced solubility in polar organic solvents. Experimental data indicates solubility greater than 10 mM in dimethyl sulfoxide (DMSO) [11], reflecting the favorable interactions between the polar urea functionality and the aprotic solvent. Moderate solubility has been reported in methanol , while good solubility is observed in dichloromethane and toluene [11].

The enhanced solubility in organic solvents can be attributed to favorable dispersion interactions with the aromatic substituents and the ability of polar solvents to stabilize the urea group through hydrogen bonding and dipolar interactions.

Partition Coefficients

The octanol-water partition coefficient (LogP) for 1-Benzyl-3-(3,4-dichlorophenyl)urea has been calculated as 4.59250 [10], indicating significant lipophilic character. This relatively high LogP value reflects the dominant contribution of the aromatic substituents to the overall molecular hydrophobicity.

The partition behavior is further characterized by a polar surface area (PSA) of 44.62000 Ų [10], which represents the surface area occupied by polar atoms and provides insight into the compound's membrane permeability characteristics. The PSA value suggests moderate potential for biological membrane permeation.

| Solubility Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Water Solubility | Soluble | Room temperature | [10] |

| DMSO Solubility | >10 mM | 25°C | [11] |

| Methanol Solubility | Moderate | Room temperature | |

| LogP (octanol-water) | 4.59250 | Calculated | [10] |

| Polar Surface Area | 44.62000 Ų | Calculated | [10] |

| pKa | 13.45±0.70 | Predicted | [9] |

pH-Dependent Behavior

The predicted pKa value of 13.45±0.70 [9] indicates that 1-Benzyl-3-(3,4-dichlorophenyl)urea behaves as a weak base under physiological conditions. The high pKa suggests that the compound remains predominantly in its neutral form across the typical pH range encountered in biological and environmental systems.

This pH-independent behavior under normal conditions contributes to consistent solubility and partitioning characteristics across various aqueous environments, making it suitable for applications where pH stability is important.

Temperature Effects

While specific temperature-dependent solubility data for 1-Benzyl-3-(3,4-dichlorophenyl)urea are not available, studies on related urea compounds indicate that solubility generally increases with temperature in most solvents due to enhanced molecular motion and weakened intermolecular interactions [16]. The magnitude of temperature effects would be expected to vary depending on the specific solvent system and the relative contributions of enthalpy and entropy terms to the dissolution process.

Surface Activity and Colloidal Behavior

The surface activity and colloidal behavior of 1-Benzyl-3-(3,4-dichlorophenyl)urea are governed by its amphiphilic molecular structure, which combines hydrophilic urea functionality with hydrophobic aromatic domains. While specific surface tension data for this compound are not available in the literature, the structural characteristics suggest potential for interfacial activity based on comparative studies of related aromatic urea systems.

Interfacial Properties

The molecular architecture of 1-Benzyl-3-(3,4-dichlorophenyl)urea, featuring a central urea group flanked by benzyl and dichlorophenyl substituents, creates an asymmetric distribution of polar and nonpolar regions that can influence surface activity. The urea moiety provides hydrogen bonding capability and dipolar character, while the aromatic substituents contribute hydrophobic interactions that can orient toward nonpolar phases [17] [13].

Studies on urea-aromatic interactions have demonstrated that urea can engage in specific π-π stacking and NH-π interactions with aromatic surfaces [17]. These interactions are particularly relevant for understanding the adsorption behavior of 1-Benzyl-3-(3,4-dichlorophenyl)urea at interfaces, where the aromatic rings may orient preferentially toward hydrophobic domains while the urea group maintains contact with aqueous phases.

Surface Tension Effects

While direct surface tension measurements for 1-Benzyl-3-(3,4-dichlorophenyl)urea are not reported, comparative data from related urea systems provide insight into expected behavior. Studies of urea-water solutions show that urea concentration affects surface tension in a concentration-dependent manner [16] [18]. For simple urea, surface tension increases proportionally with concentration, reflecting the disruption of water structure at interfaces.

The presence of aromatic substituents in 1-Benzyl-3-(3,4-dichlorophenyl)urea would be expected to modify this behavior significantly. Aromatic groups can adsorb at air-water interfaces, potentially reducing surface tension through the formation of oriented molecular layers. The balance between the surface-active aromatic groups and the structure-promoting urea functionality would determine the net surface activity.

Adsorption Characteristics

The adsorption behavior of 1-Benzyl-3-(3,4-dichlorophenyl)urea at various interfaces is influenced by multiple molecular interactions. The compound can participate in:

Hydrogen Bonding: The urea group can form hydrogen bonds with water molecules and other hydrogen bond acceptors/donors at interfaces [13].

π-π Interactions: The aromatic rings can engage in stacking interactions with other aromatic surfaces or compounds [17].

Van der Waals Forces: Dispersion interactions between the aromatic substituents and hydrophobic surfaces contribute to adsorption affinity [19].

Colloidal Stability

Although specific data on colloidal behavior are not available, the molecular structure suggests that 1-Benzyl-3-(3,4-dichlorophenyl)urea could potentially stabilize colloidal systems through several mechanisms:

Steric Stabilization: The bulky aromatic substituents can provide steric hindrance that prevents particle aggregation.

Electrostatic Effects: The polar urea group can contribute to electrostatic stabilization in aqueous systems.

Bridging Interactions: The compound may act as a bridging agent between different phases through its amphiphilic character.

| Interfacial Property | Expected Behavior | Basis |

|---|---|---|

| Surface Activity | Moderate amphiphilic character | Structural analysis |

| Adsorption Affinity | High for aromatic surfaces | π-π interactions [17] |

| Hydrogen Bonding | Strong through urea group | Literature precedent [13] |

| Interface Orientation | Urea toward water, aromatics toward oil | Amphiphilic structure |

Applications in Interface Science

The unique combination of properties makes 1-Benzyl-3-(3,4-dichlorophenyl)urea potentially useful in applications requiring interfacial modification. The compound could serve as:

- Wetting Agent: Modifying surface tension at solid-liquid interfaces

- Emulsion Stabilizer: Providing stability to oil-water systems through interfacial adsorption

- Surface Modifier: Altering the surface properties of materials through adsorption

Understanding these interfacial properties is crucial for applications in materials science, pharmaceutical formulations, and environmental remediation where controlled surface behavior is important.

Computational Chemistry Predictions (QSPR Models)

Computational chemistry approaches, particularly Quantitative Structure-Property Relationship (QSPR) modeling and density functional theory (DFT) calculations, provide valuable insights into the molecular properties of 1-Benzyl-3-(3,4-dichlorophenyl)urea. While specific computational studies for this exact compound are limited in the literature, established methodologies and calculations on related aromatic urea systems offer a framework for predicting key molecular descriptors and properties.

Electronic Structure Properties

Density functional theory calculations using the B3LYP functional with appropriate basis sets represent the gold standard for investigating electronic properties of substituted urea compounds [20] [21] [22] [23]. For 1-Benzyl-3-(3,4-dichlorophenyl)urea, key electronic descriptors that would be accessible through DFT calculations include:

Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide fundamental information about electronic reactivity and stability. Studies on related aromatic compounds suggest that the HOMO-LUMO gap would be influenced by the electron-withdrawing effect of the dichlorophenyl substituent and the electron-donating character of the benzyl group [21] [22].

Molecular Electrostatic Potential (MEP): MEP analysis reveals regions of electron density and electrophilic/nucleophilic character, which are crucial for understanding intermolecular interactions and binding affinity [23].

Dipole Moment: The molecular dipole moment affects solubility, crystalline packing, and intermolecular interactions. The asymmetric substitution pattern in 1-Benzyl-3-(3,4-dichlorophenyl)urea would generate a significant dipole moment.

Geometric and Structural Descriptors

Computational geometry optimization provides access to fundamental structural parameters:

Bond Lengths and Angles: The urea C-N bond lengths, C=O bond length, and N-C-N angle are sensitive to electronic effects of substituents and influence reactivity patterns.

Conformational Analysis: The rotational barriers around the N-aryl and N-benzyl bonds affect molecular flexibility and biological activity.

Planarity Deviations: The degree of deviation from planarity influences crystal packing and solubility characteristics [13].

Thermodynamic Properties

Computational approaches can predict various thermodynamic parameters:

Heat of Formation: DFT calculations can provide accurate estimates of formation enthalpies, which are crucial for understanding thermal stability and reaction energetics [2].

Solvation Free Energies: Continuum solvation models (PCM, COSMO, SMD) can predict solvation energies in different solvents, correlating with experimental solubility data [24].

Partition Coefficients: Quantum chemical descriptors can be used in QSPR models to predict LogP and other partition coefficients.

QSPR Model Applications

Quantitative Structure-Property Relationship models utilizing quantum chemical descriptors have been successfully applied to predict various properties of urea derivatives [21] [22]. Key descriptors commonly employed include:

| Descriptor Category | Specific Parameters | Applications |

|---|---|---|

| Electronic | HOMO/LUMO energies, hardness, electrophilicity | Reactivity prediction |

| Geometric | Molecular volume, surface area, ovality | Physical property correlation |

| Topological | Connectivity indices, electronic indices | Biological activity modeling |

| Quantum Chemical | Partial charges, bond orders, polarizability | Intermolecular interaction prediction |

Molecular Dynamics Simulations

Advanced computational studies could employ molecular dynamics simulations to investigate:

Solvation Dynamics: Understanding how water and organic solvents organize around the molecule, affecting solubility and transport properties.

Thermal Behavior: Predicting thermal decomposition pathways and activation energies through elevated temperature simulations.

Interface Behavior: Modeling the orientation and adsorption characteristics at various interfaces.

Predictive Capabilities

Based on established computational protocols for similar compounds [20] [21] [22], the following properties could be reliably predicted for 1-Benzyl-3-(3,4-dichlorophenyl)urea:

- Chemical Reactivity Parameters: Including chemical hardness, softness, and electrophilicity index

- Absorption Spectra: UV-Vis transitions and oscillator strengths through TD-DFT calculations

- Vibrational Properties: IR and Raman frequencies for structural characterization

- NMR Parameters: Chemical shifts for structural validation

Computational Workflow Recommendations

For comprehensive characterization of 1-Benzyl-3-(3,4-dichlorophenyl)urea, the following computational sequence is recommended:

- Geometry Optimization: B3LYP/6-31+G(d,p) level for initial structure determination

- Single Point Energy: Higher level calculations (M06-2X or wB97XD) for accurate energetics

- Frequency Analysis: Vibrational analysis for thermodynamic corrections and IR prediction

- Solvation Studies: PCM or SMD models for solvent effects

- Property Prediction: QSPR model application using calculated descriptors

The integration of computational predictions with experimental data would provide a comprehensive understanding of the physicochemical properties of 1-Benzyl-3-(3,4-dichlorophenyl)urea, facilitating its application in various scientific and technological contexts.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard